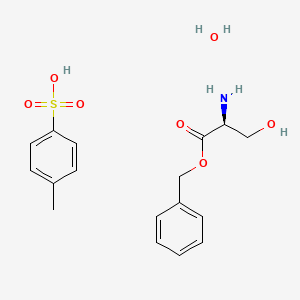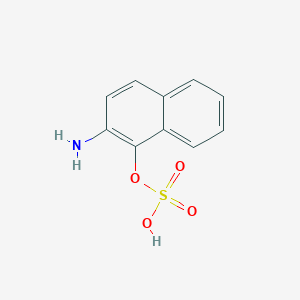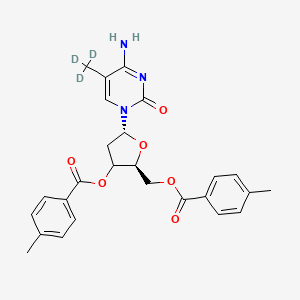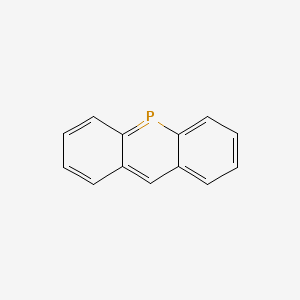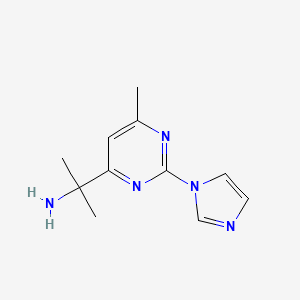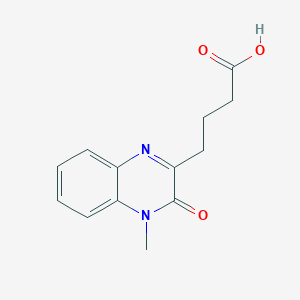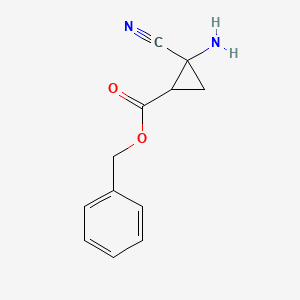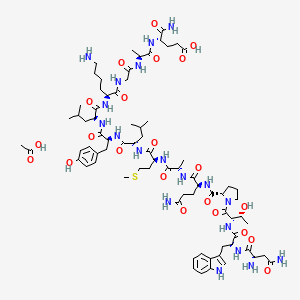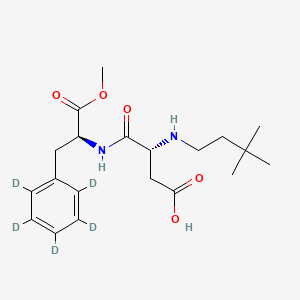
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is a complex organic compound with the molecular formula C16H31N5O8. It is characterized by its four carboxylic acid groups and multiple amine groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid typically involves the reaction of polyamines with carboxylic acid derivatives. One common method is the reaction of ethylenediamine with succinic anhydride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s multiple amine groups make it useful in bioconjugation and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid involves its ability to interact with various molecular targets through its amine and carboxylic acid groups. These interactions can lead to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraazatetradecane-1,14-diamine: This compound is similar in structure but lacks the carboxylic acid groups, making it less versatile in certain reactions.
3,6,9,12-Tetraoxatetradecan-1-ol: This compound contains ether linkages instead of amine groups, leading to different chemical properties and applications.
Uniqueness
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is unique due to its combination of multiple amine and carboxylic acid groups, which provide a wide range of reactivity and functionality. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
687-35-4 |
|---|---|
Fórmula molecular |
C14H26N4O8 |
Peso molecular |
378.38 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(1,2-dicarboxyethylamino)ethylamino]ethylamino]ethylamino]butanedioic acid |
InChI |
InChI=1S/C14H26N4O8/c19-11(20)7-9(13(23)24)17-5-3-15-1-2-16-4-6-18-10(14(25)26)8-12(21)22/h9-10,15-18H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
TVJBXWHFSCIRSC-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNC(CC(=O)O)C(=O)O)NCCNC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
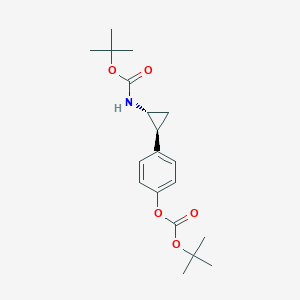
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
